



Application Notes and Protocols for the Friedel-Crafts Alkylation of Benzene

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Compound of Interest		
Compound Name:	(3-Methyldecan-2-YL)benzene	
Cat. No.:	B15444578	Get Quote

Introduction

The Friedel-Crafts alkylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, enabling the attachment of alkyl groups to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][4] The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich benzene ring.[1][2][5] This methodology is pivotal in the synthesis of various alkylated aromatic compounds, which are important intermediates in the production of pharmaceuticals, fragrances, and polymers.[2][4]

This document provides a detailed experimental protocol for the Friedel-Crafts alkylation of benzene with tert-butyl chloride to synthesize tert-butylbenzene.[6][7]

Safety Precautions

Extreme caution must be exercised when performing this experiment.

Benzene is a known carcinogen, is highly flammable, and can be fatal if swallowed or inhaled.[8][9][10][11] All operations involving benzene must be conducted in a certified chemical fume hood.[8] Appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (polyvinyl alcohol,

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butyl, or fluorinated rubber are recommended; nitrile gloves offer only splash protection), must be worn at all times.[8][10]

- Anhydrous Aluminum Chloride (AlCl₃) is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[1] It should be handled in a moisturefree environment, and exposure to air should be minimized.[1]
- tert-Butyl Chloride is a flammable liquid and an irritant.[12]
- The reaction generates Hydrogen Chloride (HCl) gas, which is corrosive and toxic.[1] The
 experimental setup should include a gas trap to neutralize the evolved HCl gas.[12]

Experimental Protocol: Synthesis of tert-Butylbenzene

This protocol details the synthesis of tert-butylbenzene via the Friedel-Crafts alkylation of benzene using tert-butyl chloride and an aluminum chloride catalyst.[6]

Materials and Equipment:

- Anhydrous aluminum chloride (AlCl₃)
- Dry benzene
- · tert-Butyl chloride
- Ice (for ice bath)
- Cold water
- · Diethyl ether
- Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄) for drying
- 1 L long-necked, round-bottomed flask
- Mechanical stirrer
- Dropping funnel

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- Three-way addition tube
- Gas trap (e.g., a wash bottle with sodium bicarbonate solution)
- Separatory funnel
- Distillation apparatus (fractionating column)

Procedure:

- Reaction Setup: Assemble a 1 L long-necked, round-bottomed flask equipped with a
 mechanical stirrer, a dropping funnel fitted into a three-way addition tube, and a connection
 to a gas trap.[6] This entire setup should be placed within a chemical fume hood.
- Charging the Flask: Introduce 175 ml of dry benzene and 50 g of anhydrous aluminum chloride into the reaction flask.[6]
- Cooling: Immerse the reaction flask in an ice-salt bath to maintain a temperature of 0-5°C.[6]
- Addition of Alkyl Halide: Place 50 g of tert-butyl chloride into the dropping funnel.[6] To
 prevent the benzene from freezing, add 2-3 ml of the tert-butyl chloride dropwise while
 stirring.[6] Then, add the remaining tert-butyl chloride dropwise over a period of
 approximately 6 hours, ensuring the temperature remains between 0-5°C with constant
 stirring.[6]
- Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour at 0-5°C.[6]
- Quenching the Reaction: While maintaining external cooling and stirring, slowly add 150-200 g of ice in small portions to the reaction flask to decompose the intermediate product.[6] After the ice has melted, add 50-100 ml of cold water.[6]
- Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. The upper layer containing benzene and tert-butylbenzene should be separated.[6] Extract the aqueous layer with diethyl ether.[6][12] Combine the organic extracts with the initial organic layer.[6]



• Drying and Purification: Dry the combined organic solution over anhydrous calcium chloride or sodium sulfate.[6][12] Purify the product by fractional distillation using a fractionating column.[6] Collect the fraction boiling between 164-168°C.[6] Pure tert-butylbenzene has a boiling point of 167°C.[6]

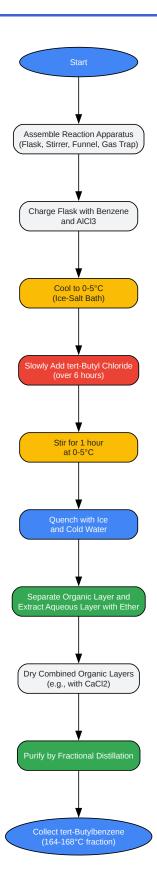
Data Presentation

The following table summarizes quantitative data for the synthesis of tert-butylbenzene as described in the protocol.

Parameter	Value	Reference	
Reactants			
Benzene	175 ml	[6]	
tert-Butyl Chloride	50 g	[6]	
Anhydrous Aluminum Chloride	50 g	[6]	
Reaction Conditions			
Temperature	0-5°C	[6]	
Addition Time	6 hours	[6]	
Stirring Time (post-addition)	1 hour	[6]	
Product Information			
Product	tert-Butylbenzene	[6]	
Boiling Point	167°C	[6]	
Yield	35-45 g	[6]	

Experimental Workflow Diagram



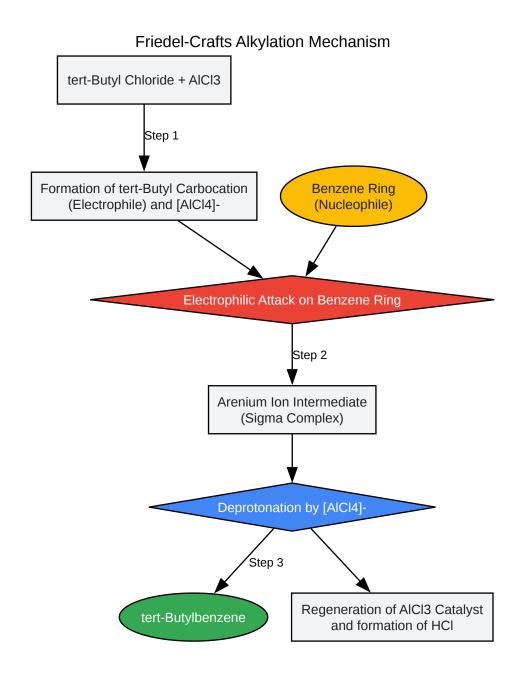


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Caption: Workflow for the synthesis of tert-butylbenzene.



Signaling Pathway Diagram (Reaction Mechanism)



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Caption: Mechanism of Friedel-Crafts alkylation.

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